molecular formula C14H20OSe B14448044 (1R,2R)-1-Methoxy-2-(phenylselanyl)cycloheptane CAS No. 73090-29-6

(1R,2R)-1-Methoxy-2-(phenylselanyl)cycloheptane

Cat. No.: B14448044
CAS No.: 73090-29-6
M. Wt: 283.28 g/mol
InChI Key: GVXBVGCCRQZHBT-ZIAGYGMSSA-N
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Description

(1R,2R)-1-Methoxy-2-(phenylselanyl)cycloheptane is a chiral organoselenium compound featuring a seven-membered cycloheptane ring substituted with a methoxy (-OCH₃) group and a phenylselanyl (-SePh) moiety at the 1- and 2-positions, respectively. Its stereochemistry is defined by the (1R,2R) configuration, which influences its reactivity and applications in asymmetric synthesis. Organoselenium compounds are notable for their role in catalytic processes, radical reactions, and as intermediates in pharmaceuticals. However, this compound’s unique cycloheptane backbone and selenium-based substituent distinguish it from more common cyclohexane or aromatic analogs.

Properties

CAS No.

73090-29-6

Molecular Formula

C14H20OSe

Molecular Weight

283.28 g/mol

IUPAC Name

(1R,2R)-1-methoxy-2-phenylselanylcycloheptane

InChI

InChI=1S/C14H20OSe/c1-15-13-10-6-3-7-11-14(13)16-12-8-4-2-5-9-12/h2,4-5,8-9,13-14H,3,6-7,10-11H2,1H3/t13-,14-/m1/s1

InChI Key

GVXBVGCCRQZHBT-ZIAGYGMSSA-N

Isomeric SMILES

CO[C@@H]1CCCCC[C@H]1[Se]C2=CC=CC=C2

Canonical SMILES

COC1CCCCCC1[Se]C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1R,2R)-1-Methoxy-2-(phenylselanyl)cycloheptane with three categories of analogs: selenium-containing cycloalkanes , methoxy-substituted cycloalkanes , and chiral cycloheptane derivatives .

Selenium-Containing Cycloalkanes
Compound Name Ring Size Substituents Key Properties/Applications
(1R,2R)-1-Methoxy-2-(PhSe)Cycloheptane 7 -OCH₃, -SePh (1R,2R) High stereoselectivity in asymmetric synthesis; moderate thermal stability
(PhSe)Cyclohexane 6 -SePh Lower steric hindrance; used in radical-mediated reactions
2-Phenylselenyl-Norbornene 5 (bicyclic) -SePh, strained bicyclic system Enhanced reactivity in Diels-Alder reactions

Key Findings :

  • Ring Size Effects: The seven-membered cycloheptane ring in the target compound reduces ring strain compared to norbornene derivatives but increases conformational flexibility relative to cyclohexane analogs. This flexibility may lower enantioselectivity in certain reactions .
  • Selenium Reactivity: The phenylselanyl group’s nucleophilicity is comparable across analogs, but steric effects from the cycloheptane backbone may slow selenoxide elimination kinetics .
Methoxy-Substituted Cycloalkanes
Compound Name Ring Size Substituents Key Properties/Applications
(1R,2R)-1-Methoxy-2-(PhSe)Cycloheptane 7 -OCH₃, -SePh (1R,2R) Synergistic stereodirecting effects of -OCH₃ and -SePh
trans-2-Methoxycyclohexyl Tosylate 6 -OCH₃, -OTs Classic substrate for studying SN2 reactivity; rigid chair conformation
1-Methoxy-2-(methylthio)cyclopentane 5 -OCH₃, -SMe Lower steric bulk enables faster sulfur participation in reactions

Key Findings :

  • Methoxy Group Influence: The methoxy group in the target compound acts as both a stereochemical director and a mild electron donor, contrasting with tosylates or thioethers, where leaving-group ability or polarizability dominates .
Chiral Cycloheptane Derivatives
Compound Name Functional Groups Optical Purity (%ee) Application
(1R,2R)-1-Methoxy-2-(PhSe)Cycloheptane -OCH₃, -SePh 90–95% Chiral ligand for transition-metal catalysis
(1S,2S)-1-Amino-2-hydroxycycloheptane -NH₂, -OH 85–88% Intermediate in β-lactam antibiotic synthesis
cis-1,2-Diacetoxycycloheptane -OAc (x2) 75–80% Substrate for enzymatic resolution

Key Findings :

  • Stereochemical Robustness: The target compound’s (1R,2R) configuration provides higher enantiomeric excess (%ee) in catalytic applications compared to amino-hydroxy analogs, likely due to reduced hydrogen-bonding interference .

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